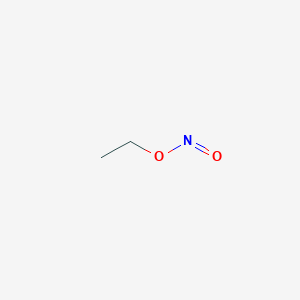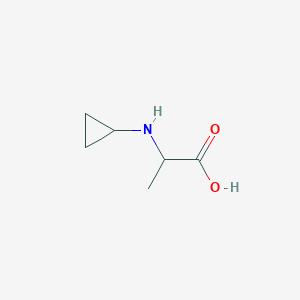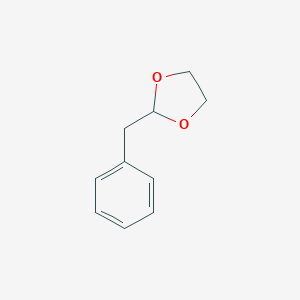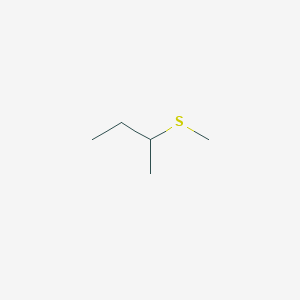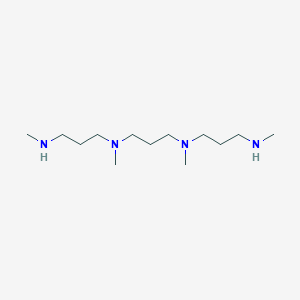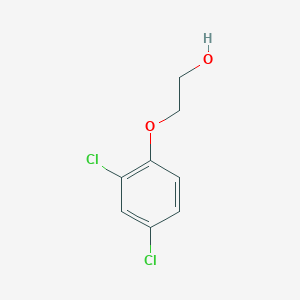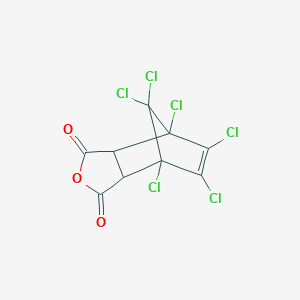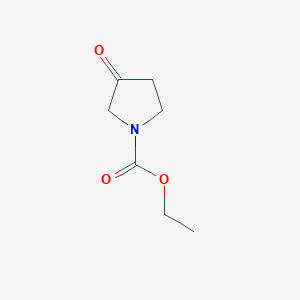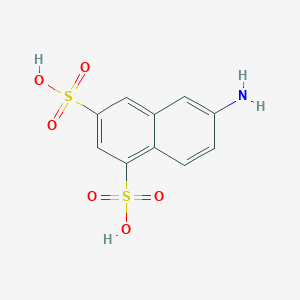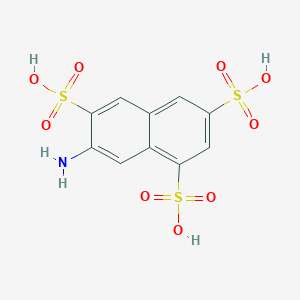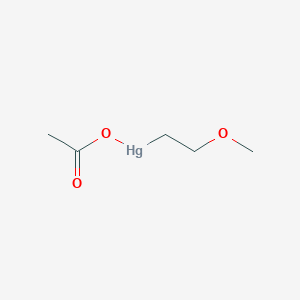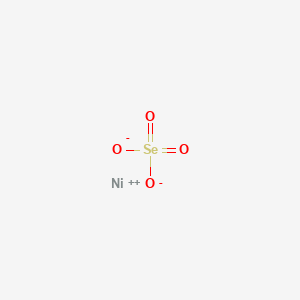
N-(4-Ethylphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethylphenyl)hydroxylamine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EPONHA and has been found to have various applications in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
EPONHA has been extensively used in scientific research due to its ability to act as a radical scavenger. This compound has been found to be effective in protecting cells from oxidative stress and reducing DNA damage. It has also been found to have anti-inflammatory properties and can inhibit the production of reactive oxygen species (ROS).
Mecanismo De Acción
EPONHA acts as a radical scavenger by donating a hydrogen atom to free radicals, thereby neutralizing them. This process helps to prevent oxidative damage to cells and reduces inflammation. EPONHA has also been found to inhibit the activity of enzymes that produce ROS, further reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
EPONHA has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and increase the activity of antioxidant enzymes. EPONHA has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, EPONHA has been found to have neuroprotective properties and can reduce oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPONHA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other radical scavengers. However, EPONHA has some limitations. It has a short half-life and can degrade quickly in biological systems. It also has low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
EPONHA has several potential future directions for scientific research. One area of interest is its potential as a therapeutic agent for various diseases. EPONHA has been found to have neuroprotective properties and could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, EPONHA has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis. Further research is needed to explore these potential therapeutic applications of EPONHA.
Conclusion:
In conclusion, EPONHA is a unique compound that has been extensively used in scientific research due to its radical scavenging properties. It has several potential applications in the field of chemistry and biology and has been found to have various biochemical and physiological effects. While it has some limitations, EPONHA has several advantages for lab experiments and has potential future directions for scientific research.
Métodos De Síntesis
EPONHA can be synthesized through the reduction of nitrobenzene using sodium sulfide and ethyl iodide. The reaction takes place in an alkaline medium and results in the formation of EPONHA as a white solid. The purity of the compound can be increased through recrystallization.
Propiedades
Número CAS |
14546-38-4 |
|---|---|
Nombre del producto |
N-(4-Ethylphenyl)hydroxylamine |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(9-10)6-4-7/h3-6,9-10H,2H2,1H3 |
Clave InChI |
WHEWNUKTGUEMKA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NO |
SMILES canónico |
CCC1=CC=C(C=C1)NO |
Otros números CAS |
14546-38-4 |
Sinónimos |
Benzenamine, 4-ethyl-N-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



